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Compound of Interest

Compound Name: (R)-1-(2-Methoxyphenyl)ethanol

CAS No.: 113724-48-4

Cat. No.: B172402 Get Quote

(R)-1-(2-Methoxyphenyl)ethanol (CAS Number: 113724-48-4) is a chiral secondary alcohol

that serves as a critical building block in modern organic synthesis and medicinal chemistry.[1]

As with many biologically active molecules, the specific three-dimensional arrangement, or

stereochemistry, of its functional groups is paramount. The distinct spatial orientation of the

hydroxyl group in the (R)-enantiomer can lead to profoundly different pharmacological activities

compared to its (S)-enantiomer counterpart. This guide provides a comprehensive technical

overview of this valuable chiral intermediate, focusing on its synthesis, characterization, and

applications, thereby offering a framework for its effective utilization in research and

development.[2]

Section 1: Physicochemical and Spectroscopic
Profile
Understanding the fundamental properties of a chemical entity is the cornerstone of its

application. (R)-1-(2-Methoxyphenyl)ethanol is a colorless to light yellow liquid under

standard conditions. Its structural and physical characteristics are summarized below.

Table 1: Physicochemical Properties of 1-(2-Methoxyphenyl)ethanol
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Property Value Source

CAS Number 113724-48-4 [3]

Molecular Formula C₉H₁₂O₂ [3][4]

Molecular Weight 152.19 g/mol [3][4]

Boiling Point 133-135 °C at 10 mmHg [5]

Density 1.076 g/mL at 25 °C [5]

Refractive Index (n20/D) 1.54 [5]

| Storage Temperature | 2-8°C, Sealed in dry conditions |[3] |

Spectroscopic data is essential for the unambiguous identification and structural confirmation of

the molecule. Key spectral features are derived from Nuclear Magnetic Resonance (NMR) and

Mass Spectrometry (MS).[6]

¹H NMR: Proton NMR provides information on the hydrogen environments within the

molecule. Expected signals would include distinct peaks for the aromatic protons, the

methoxy group protons, the methyl group protons, the methine proton adjacent to the

hydroxyl group, and the hydroxyl proton itself.[6]

¹³C NMR: Carbon NMR reveals the number of unique carbon environments, confirming the

carbon skeleton of the molecule.

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak

corresponding to the molecular weight of the compound (m/z = 152.19), confirming its

elemental composition.[6]

Section 2: Enantioselective Synthesis Strategies
The primary challenge and area of interest for (R)-1-(2-Methoxyphenyl)ethanol lies in its

stereoselective synthesis. The goal is to produce the desired (R)-enantiomer with high

enantiomeric excess (e.e.), minimizing the presence of the unwanted (S)-enantiomer. The most

prevalent and efficient method is the asymmetric reduction of the prochiral ketone precursor, 2'-

methoxyacetophenone.[1][7]
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Core Principle: Asymmetric Reduction
Asymmetric reduction involves the conversion of a ketone to an alcohol using a chiral catalyst

or reagent. This process introduces a new stereocenter with a preference for one enantiomer

over the other.[8] The choice of catalyst is critical and is dictated by the desired

enantioselectivity, substrate scope, and scalability for industrial applications.[9]

Asymmetric Synthesis Workflow
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Caption: General workflow for the asymmetric synthesis of (R)-1-(2-Methoxyphenyl)ethanol.

Methodology 1: Organocatalyzed Reduction
Organocatalysis, particularly using Corey-Bakshi-Shibata (CBS) oxazaborolidine catalysts, is a

powerful method for the asymmetric reduction of ketones.[1]

Causality: The CBS catalyst forms a complex with a borane source (e.g., borane-dimethyl

sulfide complex). The prochiral ketone coordinates to this chiral complex in a sterically defined
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manner, forcing the hydride to be delivered to one specific face of the carbonyl group, thus

leading to the formation of one enantiomer in excess.

Experimental Protocol: CBS-Catalyzed Asymmetric Reduction

Reactor Setup: Under an inert atmosphere (e.g., nitrogen or argon), a flame-dried, three-

necked flask equipped with a magnetic stirrer, thermometer, and addition funnel is charged

with the chiral CBS catalyst (e.g., (R)-Me-CBS) in an anhydrous solvent such as

tetrahydrofuran (THF).

Borane Addition: The solution is cooled to 0-5 °C, and a borane source (e.g., 1.0 M solution

of BH₃·SMe₂ in THF) is added dropwise while maintaining the temperature.

Substrate Addition: A solution of 2'-methoxyacetophenone in anhydrous THF is added slowly

via the addition funnel over 30-60 minutes, ensuring the internal temperature does not

exceed 5 °C.

Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography

(TLC) or High-Performance Liquid Chromatography (HPLC) until the starting ketone is

consumed.

Quenching: The reaction is carefully quenched by the slow, dropwise addition of methanol at

0 °C to decompose the excess borane.

Workup and Purification: The mixture is warmed to room temperature, and the solvent is

removed under reduced pressure. The residue is then subjected to an aqueous workup (e.g.,

extraction with ethyl acetate and washing with brine). The organic layers are combined, dried

over anhydrous sodium sulfate, filtered, and concentrated.

Final Purification: The crude product is purified by flash column chromatography on silica gel

to yield the pure (R)-1-(2-Methoxyphenyl)ethanol.

Methodology 2: Biocatalytic Reduction
Enzymes, particularly ketoreductases (KREDs) or alcohol dehydrogenases (ADHs), offer an

environmentally friendly and highly selective alternative for asymmetric ketone reduction.[9]
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Causality: These enzymes possess a chiral active site that binds the ketone substrate in a

specific orientation. A cofactor, typically NADH or NADPH, then delivers a hydride to the

carbonyl face with exceptionally high precision, often resulting in enantiomeric excesses

greater than 99%.[9] The reaction is often coupled with a cofactor regeneration system to make

the process economically viable.

Section 3: Analytical Characterization and Quality
Control
Ensuring the identity, purity, and enantiomeric excess of (R)-1-(2-Methoxyphenyl)ethanol is a

critical quality control step. A multi-technique approach is required for comprehensive

validation.

Analytical Quality Control Workflow
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Caption: A typical analytical workflow for the quality control of chiral alcohols.

Experimental Protocol: Enantiomeric Purity by Chiral HPLC
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Instrumentation: A standard HPLC system equipped with a UV detector and a chiral

stationary phase (CSP) column (e.g., a Daicel Chiralcel OD-H or Chiralpak AD-H column) is

used.

Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) is typically used as

the mobile phase. The exact ratio may require optimization to achieve baseline separation of

the enantiomers.

Sample Preparation: A dilute solution of the sample (approximately 1 mg/mL) is prepared in

the mobile phase.[10]

Analysis: The sample is injected onto the column, and the chromatogram is recorded. The

two enantiomers will have different retention times.

Quantification: The enantiomeric excess (e.e.) is calculated from the peak areas of the (R)

and (S) enantiomers using the formula: e.e. (%) = [ (Area(R) - Area(S)) / (Area(R) + Area(S))

] × 100

Section 4: Applications in Drug Discovery and
Development
Chiral alcohols like (R)-1-(2-Methoxyphenyl)ethanol are valuable intermediates because the

hydroxyl group can be readily converted into other functional groups or used as a handle for

further molecular elaboration.[7]

Chiral Scaffolds: It serves as a precursor for synthesizing more complex chiral molecules.

For instance, chiral 1,2-amino alcohols, which can be derived from chiral secondary

alcohols, are prevalent structural motifs in numerous pharmaceutical agents, including beta-

blockers and certain neurotransmitter modulators.[11]

Asymmetric Synthesis: The inherent chirality of the molecule can be used to direct the

stereochemical outcome of subsequent reactions, a strategy known as "chiral pool

synthesis."

Fragment-Based Drug Discovery: As a well-defined chiral fragment, it can be used in

screening libraries to identify initial hits against biological targets.
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Section 5: Safety, Handling, and Storage
Proper handling and storage are crucial for maintaining the integrity of the compound and

ensuring laboratory safety.

Hazard Identification: While specific GHS data for the (R)-enantiomer is not extensively

published, related compounds are known to cause skin and eye irritation and may cause

respiratory irritation.[12] Standard laboratory personal protective equipment (PPE), including

safety glasses, gloves, and a lab coat, should be worn.

Storage: The compound should be stored in a tightly sealed container in a cool, dry, and

well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3]

Storage at 2-8°C is recommended to minimize degradation.[3]

Conclusion
(R)-1-(2-Methoxyphenyl)ethanol is more than just a chemical reagent; it is an enabling tool for

the precise construction of complex, three-dimensional molecules. Its value lies in its chirality,

which is a fundamental determinant of biological function. A thorough understanding of its

synthesis, analytical validation, and potential applications empowers researchers to leverage

this building block effectively, accelerating the discovery and development of next-generation

therapeutics.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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